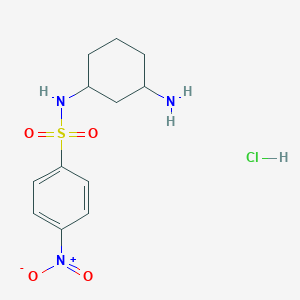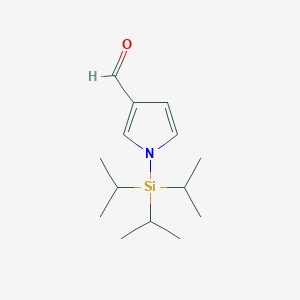
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
描述
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with a triisopropylsilyl group and an aldehyde functional group. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable building block in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 1-(triisopropylsilyl)pyrrole using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis methods. This involves scaling up the Vilsmeier-Haack reaction with appropriate safety and efficiency measures.
化学反应分析
Types of Reactions: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions at the β-position of the pyrrole ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary or tertiary alcohols.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, iodine, and nitronium tetrafluoroborate are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Electrophilic Substitution: Substituted pyrroles with electrophiles at the β-position.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学研究应用
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is primarily dictated by its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the triisopropylsilyl group provides steric protection and influences the compound’s reactivity. The pyrrole ring can undergo electrophilic substitution, making the compound a valuable intermediate in organic synthesis .
相似化合物的比较
1-(Triisopropylsilyl)pyrrole: Lacks the aldehyde group but shares the triisopropylsilyl-substituted pyrrole core.
1-(Triisopropylsilyl)-1-propyne: Features a similar triisopropylsilyl group but with an alkyne instead of a pyrrole ring.
1-(Triisopropylsilyl)-1H-pyrrole-3-boronic acid: Contains a boronic acid group at the 3-position instead of an aldehyde.
Uniqueness: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the triisopropylsilyl group and the aldehyde functional group. This combination allows for selective reactions at the aldehyde position while maintaining the stability and reactivity of the pyrrole ring.
属性
IUPAC Name |
1-tri(propan-2-yl)silylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(2)17(12(3)4,13(5)6)15-8-7-14(9-15)10-16/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLJQDNDXOJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)
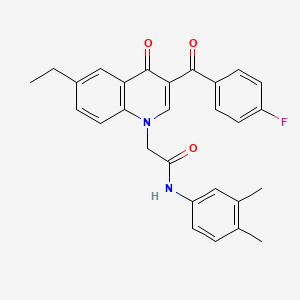
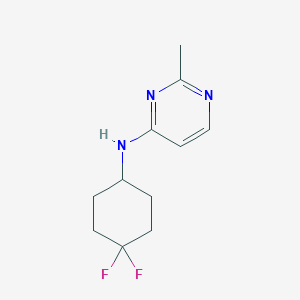
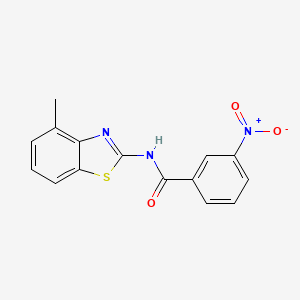


![5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2367599.png)
![3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2367600.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate](/img/structure/B2367601.png)
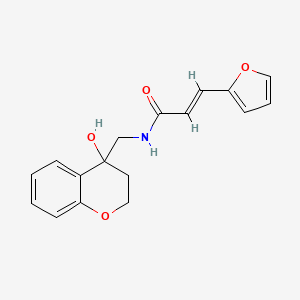
![N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2367604.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2367605.png)
